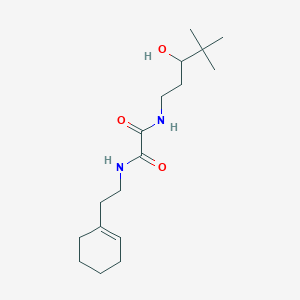

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide

CAS No.: 1396792-44-1

Cat. No.: VC5235274

Molecular Formula: C17H30N2O3

Molecular Weight: 310.438

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396792-44-1 |

|---|---|

| Molecular Formula | C17H30N2O3 |

| Molecular Weight | 310.438 |

| IUPAC Name | N-[2-(cyclohexen-1-yl)ethyl]-N'-(3-hydroxy-4,4-dimethylpentyl)oxamide |

| Standard InChI | InChI=1S/C17H30N2O3/c1-17(2,3)14(20)10-12-19-16(22)15(21)18-11-9-13-7-5-4-6-8-13/h7,14,20H,4-6,8-12H2,1-3H3,(H,18,21)(H,19,22) |

| Standard InChI Key | SBJUIFTZFOROHW-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C(CCNC(=O)C(=O)NCCC1=CCCCC1)O |

Introduction

Overview of the Compound

The compound "N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide" is an oxalamide derivative. Oxalamides are organic compounds containing an oxalamide group (-CONH-) linked to various substituents. This specific compound features:

-

N1 Substituent: A 2-(cyclohex-1-en-1-yl)ethyl group, indicating a cyclohexene ring attached to an ethyl chain.

-

N2 Substituent: A 3-hydroxy-4,4-dimethylpentyl group, which includes a hydroxyl group and a branched alkyl chain.

-

Core Structure: The oxalamide functional group (-CONH-) connects these two substituents.

Potential Applications

Oxalamides and their derivatives are often studied for various applications, including:

-

Pharmaceuticals: Oxalamides can act as bioactive molecules with potential therapeutic properties such as anti-inflammatory or antimicrobial effects.

-

Material Science: Some oxalamides are used in polymer synthesis or as stabilizers.

-

Chemical Intermediates: They can serve as intermediates in organic synthesis for more complex molecules.

Synthesis

The synthesis of such compounds typically involves:

-

Amidation Reaction: Combining oxalyl chloride with appropriate amines (e.g., 2-(cyclohex-1-en-1-yl)ethylamine and 3-hydroxy-4,4-dimethylpentylamine).

-

Purification: Using recrystallization or chromatography to isolate the product.

Research Directions

Further research on this compound could focus on:

-

Biological Activity: Screening for pharmacological effects such as enzyme inhibition or receptor binding.

-

Structural Analysis: Using techniques like NMR, IR spectroscopy, and X-ray crystallography to confirm its structure.

-

Computational Studies: Molecular docking or dynamics simulations to explore potential interactions with biological targets.

Data Table Example

| Property | Description |

|---|---|

| Chemical Formula | C16H28N2O3 |

| Functional Groups | Amide (-CONH), Hydroxyl (-OH) |

| Molecular Weight | ~296 g/mol |

| Solubility | Likely soluble in polar organic solvents |

| Potential Applications | Pharmaceuticals, materials science |

If you need further detailed analysis or experimental data about this compound, additional specialized resources or laboratory studies would be required.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume